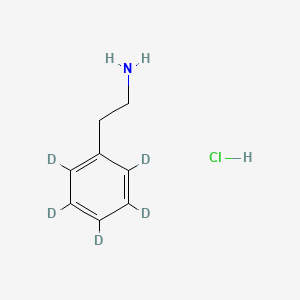
Benzene-d5-ethanamine (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-d5-ethanamine (hydrochloride) is a deuterated form of benzene-ethanamine hydrochloride. This compound is characterized by the substitution of five hydrogen atoms in the benzene ring with deuterium atoms. It is commonly used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-d5-ethanamine (hydrochloride) typically involves the deuteration of benzene-ethanamine. This process can be achieved through various methods, including catalytic exchange reactions where benzene-ethanamine is exposed to deuterium gas in the presence of a catalyst. The resulting deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of Benzene-d5-ethanamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene-d5-ethanamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene-d5-ethanamine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a reagent in various chemical syntheses
Wirkmechanismus
The mechanism of action of Benzene-d5-ethanamine (hydrochloride) involves its interaction with specific molecular targets. In biological systems, it can act as a neurotransmitter analog, influencing various signaling pathways. The deuterium atoms enhance the stability of the compound, allowing for more precise studies of its effects .
Vergleich Mit ähnlichen Verbindungen
- Benzene-ethanamine hydrochloride
- Phenylethylamine hydrochloride
- Deuterated benzene derivatives
Comparison: Benzene-d5-ethanamine (hydrochloride) is unique due to its deuterium substitution, which provides enhanced stability and distinct spectroscopic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise measurements and stability are crucial .
Eigenschaften
Molekularformel |
C8H12ClN |
|---|---|
Molekulargewicht |
162.67 g/mol |
IUPAC-Name |
2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H/i1D,2D,3D,4D,5D; |
InChI-Schlüssel |
SKHIBNDAFWIOPB-GWVWGMRQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN)[2H])[2H].Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















